molecular formula C16H16O2 B8611630 2-o-Tolyl-chroman-6-ol

2-o-Tolyl-chroman-6-ol

Cat. No.: B8611630
M. Wt: 240.30 g/mol
InChI Key: MBEKIFZARFVPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-o-Tolyl-chroman-6-ol is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C16H16O2/c1-11-4-2-3-5-14(11)16-8-6-12-10-13(17)7-9-15(12)18-16/h2-5,7,9-10,16-17H,6,8H2,1H3

InChI Key

MBEKIFZARFVPRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCC3=C(O2)C=CC(=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2-o-tolyl-chroman (1 g, 3.3 mmol) in tetrahydrofuran (3 ml) at −78° C. n-butyllithium (2.2 M in cyclohexane, 1.8 ml, 1.2 eq) was slowly added and the mixture kept at −78° C. for 30 min. Triisopropyl borate (1.9 g, 2.3 ml, 9.9 mmol, 3 eq) was added and stirring was continued at the same temperature for 1 h. The cold solution was poured in a solution of ethanol (1.1 ml), water (3.0 ml) and aqueous sodium hydroxide (8 M, 1.6 ml). To this solution hydrogen peroxide (aqueous 35%, 0.9 ml, 3.1 eq) was slowly added while the temperature was kept <30° C. Stirring at room temperature was continued for 15 min, the suspension was cooled to 0° C. and adjusted to pH <7 using aqueous hydrochloric acid. To the resulting solution a saturated aqueous solution of sodium sulfite (4 ml) was added and the aqueous layer extracted with ethyl acetate. The combined organic layers were dried with sodium sulfate and filtered, and the solvent removed under reduced pressure. The crude product was purified by column chromatography (silica gel; ethyl acetate/heptane gradient). 2-o-Tolyl-chroman-6-ol was obtained as a pale yellow solid (480 mg, 60%).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0.9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
reactant
Reaction Step Six
Name
Yield
60%

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